
Paclitaxel Succinate
概要
説明
Paclitaxel succinate is a derivative of paclitaxel, a natural product derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancers. The succinate derivative is designed to improve the solubility and bioavailability of paclitaxel, making it more effective in clinical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of paclitaxel succinate involves the esterification of paclitaxel with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: Paclitaxel succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release paclitaxel and succinic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Substitution: The succinate group can be substituted with other functional groups to create different derivatives of paclitaxel.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Paclitaxel and succinic acid.
Oxidation: Oxidized derivatives of paclitaxel.
Substitution: Various paclitaxel derivatives depending on the substituent used.
科学的研究の応用
Delivery Systems for Paclitaxel Succinate
The development of effective delivery systems is crucial for maximizing the therapeutic effects of this compound. Various innovative formulations have been explored:
- Nanoparticle Systems :
- Micellar Formulations :
- Solid Lipid Nanoparticles :
Efficacy in Cancer Treatment
This compound has been studied for its effectiveness against various types of cancer:
- Ovarian Cancer :
- Breast Cancer :
- Lung Cancer :
Case Studies and Clinical Trials
Several notable case studies and clinical trials have provided insights into the applications of this compound:
- Case Study: Ovarian Cancer Treatment :
- Clinical Trial: Breast Cancer :
Data Table: Summary of Delivery Systems and Efficacy
Delivery System | Cancer Type | Key Findings |
---|---|---|
PLGA Nanoparticles | Ovarian Cancer | 12.7-fold increase in cytotoxicity with HER2 targeting |
PEG-b-PLA Micelles | Breast Cancer | Enhanced uptake and efficacy against resistant cells |
Solid Lipid Nanoparticles | Lung Cancer | Improved oral bioavailability and reduced toxicity |
作用機序
Paclitaxel succinate exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The primary molecular target of this compound is tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, this compound enhances microtubule polymerization and inhibits their disassembly, thereby interfering with the mitotic phase of the cell cycle .
類似化合物との比較
Docetaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.
Epothilones: A class of microtubule-stabilizing agents with a similar mechanism of action but different chemical structures.
Uniqueness of Paclitaxel Succinate: this compound is unique due to its improved solubility and bioavailability compared to paclitaxel. This makes it more effective in clinical applications, particularly in the formulation of injectable drugs. Additionally, the succinate derivative has shown potential in overcoming some of the limitations associated with paclitaxel, such as poor water solubility and hypersensitivity reactions .
生物活性
Paclitaxel succinate, a derivative of the well-known chemotherapeutic agent paclitaxel, has garnered attention for its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancers, and recent research findings.
This compound functions primarily through the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to mitotic arrest and eventual apoptosis in cancer cells. This mechanism is similar to that of paclitaxel but is enhanced due to the structural modifications in this compound.
- Microtubule Stabilization : this compound binds to microtubules, promoting their assembly and preventing disassembly. This action disrupts normal cell cycle progression, particularly at the G2/M phase, leading to apoptosis .
- Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways by increasing levels of reactive oxygen species (ROS) and influencing gene expression related to apoptosis .
- Overcoming Drug Resistance : One significant advantage of this compound is its potential to reverse drug resistance in cancer cells. For instance, formulations using this compound have shown effectiveness in overcoming P-glycoprotein (P-gp) mediated resistance in ovarian cancer cells .
Efficacy Against Cancers
This compound has demonstrated efficacy against various types of cancer, including:
- Ovarian Cancer : In preclinical studies, this compound formulations have shown significant tumor growth inhibition when administered intratumorally .
- Breast Cancer : The compound has been tested against breast cancer cell lines, showing enhanced cytotoxic effects compared to standard paclitaxel formulations .
- Lung Cancer : Research indicates that this compound can effectively target lung cancer cells, providing a promising avenue for treatment .
Research Findings and Case Studies
Recent studies have provided valuable insights into the biological activity and therapeutic potential of this compound:
特性
IUPAC Name |
4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOJYDPFALIQZ-LAVNIZMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H55NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315159 | |
Record name | Paclitaxel succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117527-50-1 | |
Record name | Paclitaxel succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117527-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paclitaxel succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。